molecular formula C10H17N3O4 B14805458 L-Prolyl-L-alanylglycine CAS No. 7561-32-2

L-Prolyl-L-alanylglycine

Cat. No.: B14805458
CAS No.: 7561-32-2
M. Wt: 243.26 g/mol
InChI Key: KIZQGKLMXKGDIV-BQBZGAKWSA-N
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Description

Glycine, N-(N-L-prolyl-L-alanyl) is a compound that belongs to the class of peptides It is composed of glycine, proline, and alanine amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N-L-prolyl-L-alanyl) typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, proline, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the addition of alanine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of Glycine, N-(N-L-prolyl-L-alanyl) may involve large-scale SPPS or solution-phase peptide synthesis. These methods are optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(N-L-prolyl-L-alanyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the replacement of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various reagents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of oxidized peptides, while reduction may yield reduced peptides.

Scientific Research Applications

Glycine, N-(N-L-prolyl-L-alanyl) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in various biological processes, including enzyme activity and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as a drug delivery agent.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products requiring peptide-based compounds.

Mechanism of Action

The mechanism of action of Glycine, N-(N-L-prolyl-L-alanyl) involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(N-L-prolyl-L-glutamate): Another peptide with similar structural features but different amino acid composition.

    Glycine, N-(N-L-prolyl-L-valyl): A peptide with valine instead of alanine, leading to different properties and applications.

Uniqueness

Glycine, N-(N-L-prolyl-L-alanyl) is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of glycine, proline, and alanine makes it suitable for various applications that other similar compounds may not be able to achieve.

Properties

CAS No.

7561-32-2

Molecular Formula

C10H17N3O4

Molecular Weight

243.26 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C10H17N3O4/c1-6(9(16)12-5-8(14)15)13-10(17)7-3-2-4-11-7/h6-7,11H,2-5H2,1H3,(H,12,16)(H,13,17)(H,14,15)/t6-,7-/m0/s1

InChI Key

KIZQGKLMXKGDIV-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

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